Ethyl 2,3-dichloro-6-nitrobenzoate

Descripción general

Descripción

Ethyl 2,3-dichloro-6-nitrobenzoate is a useful research compound. Its molecular formula is C9H7Cl2NO4 and its molecular weight is 264.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2,3-dichloro-6-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

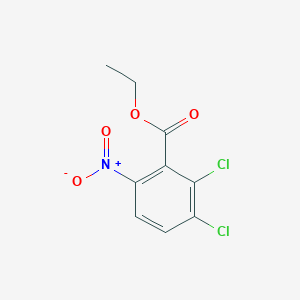

Chemical Structure and Properties

This compound is characterized by its nitro and dichloro substituents on the benzene ring, which significantly influence its biological properties. The structural formula can be represented as follows:

This compound exhibits both lipophilic and hydrophilic characteristics due to the presence of the ethyl ester group and the nitro functional group.

Mechanisms of Biological Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key observations include:

- Nitro Substitution : The position and number of nitro groups significantly affect antimicrobial potency. Compounds with multiple nitro groups generally exhibit enhanced activity against M. tuberculosis compared to those with fewer or no nitro substituents .

- Chlorine Atoms : The presence of chlorine atoms at specific positions on the aromatic ring contributes to increased lipophilicity and may enhance membrane permeability, facilitating better interaction with target sites within microbial cells .

Case Studies

- Antimycobacterial Activity : A study assessed a library of nitro derivatives against M. tuberculosis, revealing that this compound exhibited promising activity with minimal cytotoxic effects on human monocytic THP-1 cells. The compound's efficacy was attributed to its ability to penetrate bacterial membranes and undergo enzymatic activation .

- Herbicide Efficacy : In agricultural trials, this compound was tested for its herbicidal properties against common weeds. Results indicated effective weed control at specific concentrations while maintaining safety for crop plants .

Data Summary

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Anagrelide

One of the primary applications of ethyl 2,3-dichloro-6-nitrobenzoate is as an intermediate in the synthesis of anagrelide, a drug used to reduce platelet counts in patients with essential thrombocythemia. The compound is converted into ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, which is crucial for the production of anagrelide. This process involves several steps, including chlorination and reduction reactions that are typically challenging due to their exothermic nature and the use of hazardous reagents .

1.2 Development of Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. The compound's structure allows for modifications that can enhance its biological activity against various cancer cell lines. Studies have shown that similar nitro-substituted benzoates can act as inhibitors of specific cancer pathways, making this compound a candidate for further investigation in drug development .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow chemists to introduce other substituents through various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

2.2 Applications in Material Science

In material science, derivatives of this compound have been explored for their potential use in synthesizing polymers and other materials with specific properties. The nitro group can impart unique electronic properties to polymers, enhancing their conductivity or reactivity for applications in electronics or coatings .

Safety and Environmental Considerations

Due to the presence of chlorine and nitro groups, compounds like this compound must be handled with care due to potential toxicity and environmental impact. Research into safer synthetic routes and the development of less hazardous derivatives is ongoing to mitigate these risks while retaining efficacy in their applications .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Intermediate in the synthesis of anagrelide; potential anticancer agents |

| Organic Synthesis | Building block for complex molecules; versatile functional group |

| Material Science | Potential use in synthesizing conductive polymers |

| Safety Considerations | Toxicity concerns; ongoing research into safer alternatives |

Case Studies

Case Study 1: Synthesis of Anagrelide

A recent study highlighted an improved method for synthesizing ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride using less hazardous reagents and conditions that minimize exothermic reactions. This method not only enhances yield but also reduces environmental impact compared to traditional methods .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that modifications to the nitro group on this compound can significantly enhance its cytotoxicity against specific cancer cell lines. These findings suggest a pathway for developing new anticancer therapies based on this compound .

Propiedades

IUPAC Name |

ethyl 2,3-dichloro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)7-6(12(14)15)4-3-5(10)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBBCZXHGXYJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.